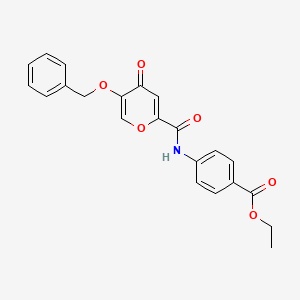
ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound with a unique structure that includes a benzyloxy group, a pyran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the benzyloxy group and the pyran ring. One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form the benzyloxy derivative. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted esters and amides .
Scientific Research Applications
Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and proteins, potentially inhibiting their activity. The pyran ring and ester group may also play a role in the compound’s biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(benzyloxy)benzoate: Similar structure but lacks the pyran ring and carboxamido group.
Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the benzyloxy and pyran groups.
Benzyl benzoate: Contains the benzyloxy group but lacks the pyran ring and carboxamido group
Uniqueness
Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO6 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-[(4-oxo-5-phenylmethoxypyran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO6/c1-2-27-22(26)16-8-10-17(11-9-16)23-21(25)19-12-18(24)20(14-29-19)28-13-15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,23,25) |
InChI Key |
SFOMSDHYKLDOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















